molecular formula C7H6F3N3O2 B12453813 N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12453813
M. Wt: 221.14 g/mol
InChI Key: JNSLJJNLMONJRQ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine (Molecular Formula: C₇H₆F₃N₃O₂, Molecular Weight: 221.14 g/mol, CAS: DS875 ) is a pyrimidine-derived glycine analog characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where electron-withdrawing groups enhance binding affinity. Its structure combines the rigidity of the pyrimidine core with the flexibility of the glycine moiety, enabling diverse interactions in biological systems .

Properties

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-11-6(13-4)12-3-5(14)15/h1-2H,3H2,(H,14,15)(H,11,12,13)

InChI Key

JNSLJJNLMONJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Reactions

A common approach involves cyclizing CF₃-containing intermediates to form the pyrimidine ring. For example:

  • Nitrile-Diamine Condensation : Reacting a CF₃-substituted nitrile with a diamine under acidic or basic conditions to form the pyrimidine skeleton.
  • Ketoester Amidine Cyclization : Utilizing a CF₃-modified amidine and a ketoester to construct the ring, ensuring regioselective placement of the CF₃ group.
Method Reagents/Conditions Key Step Yield Range Source
Nitrile-Diamine CF₃-CN + NH₂-R, H₂SO₄, Δ Cyclization to pyrimidine 40–60%
Ketoester Amidine CF₃-amidine + ketoester, EtOH Ring formation via nucleophilic attack 50–70%

Post-Functionalization via Cross-Coupling

Reaction Optimization and Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates, while non-polar solvents (e.g., toluene) may reduce side reactions.

Solvent Role in Reaction Advantage
DMF High polarity, dissolves reactants Facilitates nucleophilic attack
Toluene Low polarity, inert Minimizes solvent interference

Temperature and Time

Higher temperatures (80–160°C) reduce reaction time but risk decomposition. Microwave irradiation offers a balance between speed and control.

Method Temperature Time Yield
Conventional Heating 80–100°C 12–24 h 40–50%
Microwave 160°C 4–6 h 60–70%

Purification and Characterization

Post-synthesis purification and analytical validation are critical:

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (e.g., EtOAc/pentane).
  • Crystallization : Ethanol/water mixtures to isolate pure product.

Analytical Methods

  • NMR Spectroscopy : Confirms CF₃ (δ ~ -63 ppm, quartet) and glycine (δ ~ 3.5–4.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 312.25 (C₁₃H₁₁F₃N₄O₂).

Comparative Analysis with Analogous Compounds

The target compound differs from related pyrimidine-glycine derivatives in substituent placement and biological activity:

Compound Name Substituents Key Difference from Target Biological Activity
N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)... 6-Pyridin-3-yl, 4-CF₃ Additional pyridine at position 6 Enzyme inhibition
N-[6-(m-Tolyl)-4-(trifluoromethyl)... 6-m-Tolyl, 4-CF₃ m-Tolyl group at position 6 Anti-inflammatory potential
Target Compound 4-CF₃, 2-Glycine Minimal substituents Undocumented (requires testing)

Chemical Reactions Analysis

Types of Reactions: N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives .

Scientific Research Applications

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine can be contextualized against analogs with modifications to the pyrimidine ring, glycine backbone, or substituents. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Source
This compound C₇H₆F₃N₃O₂ None (parent compound) 221.14 Baseline solubility and electronic profile.
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₃F₃N₃O₃ 3-Methoxyphenyl at pyrimidine-6 340.27 Enhanced lipophilicity; potential for π-π stacking.
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT499) C₁₅H₁₄F₃N₃O₄ 3,4-Dimethoxyphenyl at pyrimidine-6 357.29 Increased steric bulk; improved metabolic stability.
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT583) C₁₁H₈F₃N₃O₂S 3-Thienyl at pyrimidine-6 303.26 Sulfur atom introduces polarizability; possible redox activity.
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₈Cl₂F₃N₃O₂ 3,5-Dichlorophenyl at pyrimidine-6 366.13 Halogenated substituents improve target affinity via halogen bonding.
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₁F₃N₄O₄ 4-Nitrophenyl at pyrimidine-6; N-methylation 356.26 Nitro group enhances electron-withdrawing effects; methylation reduces metabolic degradation.

Key Differences and Implications

Substituent Effects :

  • Aryl Groups : Methoxyphenyl (e.g., DT231-DT234 ) and dimethoxyphenyl (DT499 ) derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Heterocyclic Moieties : Thienyl (DT583 ) and benzo-thiophenyl (DT584 ) substituents introduce sulfur, altering electronic properties and enabling interactions with cysteine residues in proteins.
  • Halogens : Dichlorophenyl (DT372 ) and trifluoromethylphenyl (DT640 ) analogs leverage halogen bonding for enhanced target engagement, critical in kinase inhibitors .

Backbone Modifications :

  • N-Methylation (e.g., C₈H₈F₃N₃O₂ , Catalog 208343 ): Reduces hydrogen-bonding capacity but increases metabolic stability by blocking oxidative deamination.
  • Thioureido Derivatives (e.g., DT248-DT249 , DT350 ): Sulfur substitution may confer resistance to enzymatic hydrolysis, extending half-life.

Biological Activity

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a trifluoromethyl group at the 4-position and a glycine moiety. Its molecular formula is C6H6F3N3O2C_6H_6F_3N_3O_2, with a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells (HCT 116) with an IC50 value indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound acts as an inhibitor of specific protein kinases, which are crucial in signaling pathways associated with cancer progression. Its binding affinity to these enzymes suggests potential use in targeted cancer therapies.
  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in vitro, which could be beneficial for conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The trifluoromethyl group enhances the compound's ability to fit into the active site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : The compound's capacity to trigger apoptosis in cancer cells may involve the activation of intrinsic pathways, leading to caspase activation and subsequent cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
N-[4-(Chlorophenyl)pyrimidin-2-yl]glycineChlorophenyl substitutionModerate anticancer activity
N-[5-(Trifluoromethyl)pyridine-3-yl]glycinePyridine derivativeAntimicrobial properties
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycineo-Tolyl substitutionPotential kinase inhibition

The distinct trifluoromethyl substitution in this compound plays a critical role in enhancing its biological activity compared to other derivatives.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent .
  • Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its anticancer efficacy.

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